molecular formula C13H26O B165437 2-Tridecanone CAS No. 593-08-8

2-Tridecanone

Cat. No.: B165437
CAS No.: 593-08-8
M. Wt: 198.34 g/mol
InChI Key: CYIFVRUOHKNECG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Tridecanone is a naturally occurring compound found in plants, where it plays a role as both a pheromone and insecticide . It is primarily targeted towards various insect pests, including Lepidoptera larvae, aphids, cowpea weevil, and spider mites . The compound acts as a toxic or repellent agent to these arthropods .

Mode of Action

The mode of action of this compound involves stomach action and repellency . It interacts with its targets primarily through ingestion, causing toxicity that reduces leaf consumption by insect larvae . As a repellent, it deters pests from feeding on the plants, thereby protecting them from damage .

Biochemical Pathways

The biosynthesis of this compound occurs in the glandular trichomes of plants, which are responsible for the synthesis and storage of many natural metabolites . The methyl ketone biosynthetic pathway, characterized in tomato plants, involves two key genes, MKS1 and MKS2, required for methyl ketone synthesis from fatty acid intermediates . MKS1 is purported to hydrolyze a β-ketoacyl ACP to generate a β-keto acid, and MKS2 may decarboxylate the β-keto acid to a methyl ketone .

Pharmacokinetics

This compound is an aliphatic methyl ketone with a molecular weight of 198.3449 , which could influence its absorption and distribution within an organism.

Result of Action

The primary result of this compound’s action is the reduction of leaf consumption by insect larvae, making it a potent insecticide . It has been found to be the most toxic chemical that significantly reduces leaf consumption by Tuta absoluta larvae . This toxicity can help protect plants from damage caused by various insect pests .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as an insecticide and repellent can be affected by the presence of other chemical constituents in the plant, the concentration of the compound, and the specific species of insect pests present . Furthermore, the biosynthesis of this compound in plants can be influenced by environmental factors such as light, temperature, and nutrient availability .

Biochemical Analysis

Biochemical Properties

2-Tridecanone interacts with various enzymes and proteins. It has been found to induce the expression of cytochrome P450 genes, which are related to the biosynthesis or metabolism of 20-hydroxyecdysone . This interaction suggests that this compound plays a significant role in biochemical reactions, particularly in the metabolism of insects that consume the plants containing this compound .

Cellular Effects

In terms of cellular effects, this compound has been observed to have a retardant effect on the development of cotton bollworm, Helicoverpa armigera . This effect appears similar to the symptoms induced by the physiological imbalance between juvenile and molting hormones in cotton bollworm . The retardant effect of this compound on the development of cotton bollworm is mediated by P450 genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 genes. The expression of these genes, which are related to the biosynthesis or metabolism of 20-hydroxyecdysone, is induced by this compound . This interaction leads to a decrease in the concentration of 20-hydroxyecdysone, thereby affecting the development of insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the expression of cytochrome P450 genes induced by this compound was found to increase dramatically 24 hours after treatment . This suggests that this compound may have long-term effects on cellular function, possibly through its impact on gene expression .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the compound’s effects can vary with different dosages. For instance, RNA interference of a transferrin gene, which is possibly involved in tolerance to plant secondary chemicals like this compound, significantly increased the susceptibility of larvae to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tridecanone can be synthesized through various methods. One common method involves the oxidation of tridecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of undecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In an industrial setting, this compound is typically produced through the oxidation of tridecanol. The process involves the use of large-scale oxidizing agents and controlled reaction conditions to ensure high yield and purity. The reaction is usually carried out in a continuous flow reactor to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Tridecanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Tridecanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Tridecanone is unique due to its longer carbon chain, which enhances its lipophilicity and makes it more effective as an insect deterrent compared to shorter chain methyl ketones. Its natural occurrence in certain plants also makes it an interesting subject for ecological and agricultural research .

Properties

IUPAC Name

tridecan-2-one
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InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3
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InChI Key

CYIFVRUOHKNECG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C
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Molecular Formula

C13H26O
Record name 2-TRIDECANONE
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DSSTOX Substance ID

DTXSID4022070
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Molecular Weight

198.34 g/mol
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Physical Description

2-tridecanone is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS], Solid, white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odour
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Boiling Point

505 °F at 760 mmHg (NTP, 1992), 134.00 °C. @ 10.00 mm Hg
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Flash Point

225 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), soluble in alcohol, propylene glycol and oils; insoluble in water
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Density

0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float, 0.817-0.823
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Vapor Pressure

1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992)
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CAS No.

593-08-8
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Melting Point

86.1 °F (NTP, 1992), 29 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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